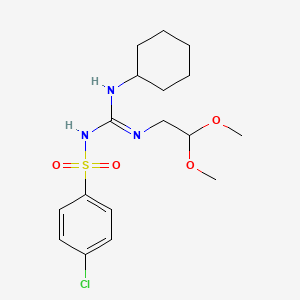
Benzenesulfonamide, 4-chloro-N-((cyclohexylamino)((2,2-dimethoxyethyl)amino)methylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, 4-chloro-N-((cyclohexylamino)((2,2-dimethoxyethyl)amino)methylene)- is a complex organic compound with a unique structure that includes a benzenesulfonamide core substituted with a chloro group and a cyclohexylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-chloro-N-((cyclohexylamino)((2,2-dimethoxyethyl)amino)methylene)- typically involves multiple steps. One common method starts with the chlorination of benzenesulfonamide to introduce the chloro group. This is followed by the reaction with cyclohexylamine to form the cyclohexylamino derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-chloro-N-((cyclohexylamino)((2,2-dimethoxyethyl)amino)methylene)- can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: The amino groups can participate in condensation reactions to form imines or amides.
Common Reagents and Conditions
Common reagents for these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group .
Scientific Research Applications
Benzenesulfonamide, 4-chloro-N-((cyclohexylamino)((2,2-dimethoxyethyl)amino)methylene)- has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit carbonic anhydrase IX, an enzyme overexpressed in many tumors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers and coatings.
Biological Research: Its interactions with various biological targets make it useful for studying enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-chloro-N-((cyclohexylamino)((2,2-dimethoxyethyl)amino)methylene)- involves the inhibition of carbonic anhydrase IX. This enzyme is crucial for maintaining pH balance in cells, and its inhibition can disrupt cellular processes, leading to cell death. The compound binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide, 4-chloro-: A simpler compound with similar inhibitory properties but lacking the additional functional groups that enhance the activity of the target compound.
Benzenesulfonamide derivatives: Various derivatives with different substituents on the benzene ring or sulfonamide group, each with unique properties and applications.
Uniqueness
The uniqueness of Benzenesulfonamide, 4-chloro-N-((cyclohexylamino)((2,2-dimethoxyethyl)amino)methylene)- lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, from medicinal chemistry to materials science .
Properties
CAS No. |
71795-26-1 |
|---|---|
Molecular Formula |
C17H26ClN3O4S |
Molecular Weight |
403.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-3-cyclohexyl-2-(2,2-dimethoxyethyl)guanidine |
InChI |
InChI=1S/C17H26ClN3O4S/c1-24-16(25-2)12-19-17(20-14-6-4-3-5-7-14)21-26(22,23)15-10-8-13(18)9-11-15/h8-11,14,16H,3-7,12H2,1-2H3,(H2,19,20,21) |
InChI Key |
ZYSDBKCIDXDRGY-UHFFFAOYSA-N |
Canonical SMILES |
COC(CN=C(NC1CCCCC1)NS(=O)(=O)C2=CC=C(C=C2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















